AmpR protein - 125267-46-1

AmpR protein

Catalog Number: EVT-1509076
CAS Number: 125267-46-1
Molecular Formula: C9H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AmpR protein is a crucial regulatory element in bacteria that controls the expression of β-lactamase genes, particularly the ampC gene, which provides resistance to β-lactam antibiotics. This protein is part of the LysR-type transcriptional regulators family, which are known for their roles in mediating responses to environmental stimuli and regulating various metabolic pathways. The AmpR protein functions primarily by binding to specific DNA sequences, thereby influencing gene expression in response to the presence of certain metabolites.

Source

AmpR is typically found in various Gram-negative bacteria, including Escherichia coli and Citrobacter freundii. Its primary role is to modulate the expression of β-lactamase enzymes, which are critical for bacterial survival in environments where β-lactam antibiotics are present.

Classification

AmpR belongs to the family of transcriptional regulators known as LysR-type regulators. These proteins are characterized by their ability to bind to specific DNA motifs and regulate gene expression based on the presence of small molecules or metabolites.

Synthesis Analysis

Methods

The synthesis of AmpR can be achieved through recombinant DNA technology. This involves cloning the ampR gene into an appropriate expression vector and transforming it into a suitable host organism, such as E. coli. The expression is typically induced using agents like isopropyl β-D-1-thiogalactopyranoside, allowing for high-level production of the protein.

Technical Details

  1. Cloning: The ampR gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into E. coli cells via heat shock or electroporation.
  3. Induction: Cultures are grown until they reach mid-log phase, followed by induction with isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: After expression, AmpR is purified using techniques such as affinity chromatography and size-exclusion chromatography.
Molecular Structure Analysis

Structure

The AmpR protein typically exists as a homotetramer, meaning it forms a complex consisting of four identical subunits. Each subunit contains distinct domains responsible for DNA binding and ligand interaction.

Data

  • Molecular Weight: Approximately 33 kDa per subunit.
  • Binding Sites: Each tetramer has two independent DNA binding sites that exhibit high affinity for specific operator sequences.
Chemical Reactions Analysis

Reactions

AmpR participates in several key reactions:

  1. Binding Reaction: AmpR binds to its operator sequence on the DNA, which can be influenced by the presence of ligands such as UDP-MurNAc-pentapeptide.
  2. Activation/Inhibition: The binding of ligands can either activate or inhibit the transcription of the ampC gene, depending on the metabolic context.

Technical Details

  • DNA Binding Affinity: The binding affinity of AmpR for its operator site can be quantified using techniques such as electrophoretic mobility shift assays.
  • Ligand Interaction: Crystal structures have shown that specific motifs within ligands interact with residues in the effector-binding domain of AmpR.
Mechanism of Action

Process

AmpR regulates gene expression through a mechanism involving ligand-induced conformational changes. When ligands such as UDP-MurNAc-pentapeptide bind to AmpR, they induce a structural change that enhances its affinity for the operator region of the ampC gene.

Data

  • Activation Threshold: Studies indicate that the presence of ligands can increase transcriptional activation by up to 14-fold.
  • Repressor Binding: AmpR can bind multiple repressor molecules in a stepwise manner, modulating its activity based on cellular conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: AmpR is generally soluble in buffers containing low concentrations of salt and glycerol.
  • Stability: The protein maintains stability under various pH conditions but may denature at extreme temperatures or pH levels.

Chemical Properties

  • pI (Isoelectric Point): Approximately 5.5, indicating it is negatively charged at physiological pH.
  • Thermal Stability: Exhibits significant stability up to 50 °C but may aggregate at higher temperatures.
Applications

Scientific Uses

AmpR has several important applications in microbiology and biotechnology:

  • Antibiotic Resistance Studies: Understanding how AmpR regulates β-lactamase production aids in developing strategies to combat antibiotic resistance.
  • Protein Engineering: The mechanisms governing AmpR's function can be exploited for designing synthetic regulatory systems in genetic engineering.
  • Drug Development: Insights gained from studying AmpR can lead to new approaches for inhibiting β-lactamase activity, enhancing the efficacy of existing antibiotics.
Structural Biology of AmpR Protein

Primary and Tertiary Molecular Architecture

AmpR is a transcriptional regulator belonging to the LysR-type transcriptional regulator (LTTR) family, characterized by a conserved multidomain structure. Its primary structure comprises approximately 300 amino acids, organized into two principal functional domains connected by a linker region. The N-terminal domain (residues 1–60) harbors the DNA-binding motif, while the C-terminal domain (residues 80–300) facilitates effector binding and oligomerization. A coiled-coil B-linker (residues 60–80) connects these domains and transmits conformational changes induced by effector binding. This domain organization enables AmpR to integrate environmental signals (peptidoglycan metabolites) and modulate transcription of ampC β-lactamase and other genes involved in antibiotic resistance and virulence [3] [8].

N-Terminal DNA-Binding Domain: Helix-Turn-Helix Motif

The N-terminal domain of AmpR (residues 1–60) features a winged helix-turn-helix (wHTH) motif, a specialized variant of the classical HTH DNA-binding architecture. This motif consists of three core elements:

  • Recognition Helix (H3): Binds the major groove of DNA, with specific residues (e.g., Arg40, Ser38, Gln34) forming hydrogen bonds and van der Waals contacts with base pairs in the T-N11-A consensus sequence of the ampR-ampC intergenic promoter region [2] [7].
  • Stabilizing Helix (H2): Positioned at ~120° relative to H3, it provides structural stability and contributes to minor groove contacts.
  • Beta-Hairpin "Wing" (W1): Flanking the HTH core, this wing inserts into the adjacent minor groove, enhancing DNA binding affinity and specificity [7] [10].

The HTH motif in LTTRs like AmpR is classified as a tetra-helical wHTH due to an additional C-terminal helix (H4) involved in domain-domain interactions. This motif enables AmpR to recognize a 38-bp DNA sequence overlapping the promoters of the divergent ampR-ampC operon, particularly the high-affinity T-N11-A box characteristic of LTTR binding sites [3] [10]. Mutations in the recognition helix (e.g., R40A) severely impair DNA binding, confirming its critical role in operator specificity [2].

Table 1: Key Structural Features of AmpR's DNA-Binding Domain

Structural ElementResidue RangeFunctionKey Residues/Interactions
Recognition Helix (H3)~30-45Major groove DNA recognitionArg40, Ser38, Gln34 (base contacts)
Stabilizing Helix (H2)~15-29Structural stability, minor groove contactHydrophobic core packing
Beta-Hairpin Wing (W1)~46-55Minor groove insertionLys50, Arg52 (phosphate backbone bonds)
C-terminal Helix (H4)~56-65Tetramer interface, linker interactionLeu60, Val63 (hydrophobic dimer contact)

C-Terminal Effector-Binding Domain: Rossmann-like Fold and Ligand Interactions

The C-terminal domain (CTD) of AmpR (residues 80–300) adopts a Rossmann-fold-like structure, characterized by a central β-sheet (6-8 strands) flanked by α-helices. This fold is characteristic of nucleotide-binding proteins and facilitates interactions with peptidoglycan-derived effector molecules. The ligand-binding pocket is situated at the C-terminal end of the β-sheet, where key residues coordinate the d-Ala-d-Ala motif of UDP-MurNAc-pentapeptide (repressor ligand) and its activating counterparts (1,6-anhydroMurNAc-peptides) [3] [8].

Specific interactions include:

  • Hydrogen Bonding: Conserved residues (Asn152, Arg157, Tyr219) form H-bonds with the carboxylate groups of the pentapeptide's terminal d-Ala residues.
  • Hydrophobic Packing: The uracil ring of UDP-MurNAc is stabilized by π-stacking with Phe198 and van der Waals contacts with Leu201 and Val205.
  • Electrostatic Contacts: The phosphate groups of UDP-MurNAc interact with Arg222 and Lys226 [3].

This Rossmann-like fold undergoes conformational changes upon ligand exchange. Binding of the activator ligand (1,6-anhydroMurNAc-pentapeptide) displaces the repressor (UDP-MurNAc-pentapeptide) through competitive inhibition, primarily via disruption of d-Ala-d-Ala coordination. This triggers a helix-to-coil transition in the B-linker, propagating the signal to the N-terminal domains [3] [8].

Oligomeric States: Tetrameric Assembly and DNA Binding Dynamics

AmpR functions as a homotetramer in its DNA-bound active state. Non-denaturing mass spectrometry and small-angle X-ray scattering (SAXS) studies confirm that apo-AmpR exists primarily as a dimer, but transitions to a tetramer upon binding effector molecules or target DNA [3] [8]. The tetramer is arranged as a dimer of dimers in a head-to-tail configuration:

  • Dimer Formation: Two monomers associate via their CTDs, creating an extensive hydrophobic interface (~2895 Ų buried surface area) involving helices H8 and H9.
  • Tetramer Assembly: Two dimers assemble antiparallelly, positioning the N-terminal DNA-binding domains to engage two major groove sites on the promoter DNA [3].

DNA binding follows the "sliding dimer" model for LTTRs:

  • The "primary dimer" binds with high affinity to the T-N11-A box.
  • The "secondary dimer" dynamically associates with low-affinity sites near the RNA polymerase σ⁵⁴-binding region (-35 box).
  • Repressed State: The secondary dimer binds a site overlapping the -35 box, sterically hindering RNA polymerase.
  • Activated State: Effector binding triggers a conformational shift via the B-linker helix, sliding the secondary dimer upstream. This relaxes DNA bending and exposes the -35 box, enabling σ⁵⁴-RNAP recruitment [3] [4].

Single-molecule photobleaching experiments demonstrate that phenol-bound DmpR (an AmpR homolog) forms tetramers independent of ATP, with ~34% of molecules exhibiting four-step bleaching upon phenol addition. This confirms effector-induced tetramerization as a prerequisite for transcriptional activation [8].

Table 2: AmpR Oligomeric States and Functional Implications

Oligomeric StateInducing ConditionStructureFunctional Role
DimerApo (no effector/DNA)CTD-mediated interfaceInactive, cytoplasmic localization
Tetramer+UDP-MurNAc-pentapeptideDimer-of-dimers (antiparallel)DNA-bound repressor complex
Tetramer+1,6-anhydroMurNAc-pentapeptideTetramer with asymmetric linkersActive transcriptional activator complex
DNA-Bound Tetramer+Effector + UAS DNASliding dimer arrangementPromoter-specific transcription control

Crystal Structures of Effector-Binding Domains: Insights into Ligand Recognition

Crystal structures of the Citrobacter freundii AmpR CTD bound to its repressor ligand, UDP-MurNAc-pentapeptide (PDB: 4X4X), reveal the atomic basis for effector specificity. Key findings include:

  • d-Ala-d-Ala Specificity: The pentapeptide's terminal d-Ala-d-Ala motif inserts into a hydrophobic pocket, forming H-bonds with Asn152 and Tyr219. The alanine methyl groups engage in van der Waals interactions with Ile155 and Val205 [3].
  • Stepwise Binding: Mass spectrometry shows AmpR binds up to four UDP-MurNAc-pentapeptide molecules, suggesting independent but cooperative binding sites within the tetramer.
  • Competitive Displacement: Activator ligands (1,6-anhydroMurNAc-pentapeptides) competitively displace UDP-MurNAc-pentapeptide by exploiting the same d-Ala-d-Ala binding residues. Tripeptide activators (lacking d-Ala-d-Ala) bind weakly, explaining their reduced efficacy in ampC induction [3] [4].

Structural comparisons between repressed (UDP-MurNAc-bound) and activated (anhydroMurNAc-bound) states reveal:

  • B-Linker Rearrangement: UDP-MurNAc binding stabilizes the B-linker as a rigid α-helix, constraining the N-domains in a DNA-repressive orientation. Activator binding triggers a coil transition, increasing linker flexibility.
  • Asymmetric Conformational Change: In the DmpR-phenol complex (a structural homolog), effector binding induces a 15° rotation in the CTD and a 20° kink in the coiled-coil linker. This breaks the symmetry of the tetramer, enabling DNA sliding [8].
  • ATPase Domain Priming: Activator binding reorients conserved AAA⁺ ATPase motifs (Walker A, GAFTGA), positioning them to engage σ⁵⁴-RNAP upon ATP hydrolysis [8].

These structures elucidate how mutations in ampR (e.g., G154E, Y219H) cause constitutive ampC expression: they destabilize UDP-MurNAc binding or mimic activator-induced conformational changes, biasing AmpR toward the active tetramer [3].

Properties

CAS Number

125267-46-1

Product Name

AmpR protein

Molecular Formula

C9H13NO

Synonyms

AmpR protein

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